![molecular formula C24H22O2 B15008162 Naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B15008162.png)
Naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate
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Description
Naphthalen-2-yl 7-phenylbicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique structure that combines a naphthalene moiety with a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclo[3.1.1]heptane Core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Attachment of the Naphthalene Moiety: The final step involves esterification, where the carboxylic acid group on the bicycloheptane core is reacted with naphthalen-2-ol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.
Properties
Molecular Formula |
C24H22O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C24H22O2/c25-24(26-19-14-13-16-7-4-5-10-18(16)15-19)23-20-11-6-12-21(23)22(20)17-8-2-1-3-9-17/h1-5,7-10,13-15,20-23H,6,11-12H2 |
InChI Key |
VPFRMRZCVGQFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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